Melting Point Depression Expands Processing Window
The target compound exhibits a melting point of 176–178 °C, which is substantially lower than the 234–238 °C melting range of the symmetric parent compound 2,4,6-triphenyl-1,3,5-triazine . This 58–62 °C reduction is attributed to the asymmetric p-tolyl substitution, which disrupts molecular planarity and reduces lattice energy.
| Evidence Dimension | Melting Point (Thermal Processability Indicator) |
|---|---|
| Target Compound Data | 176–178 °C (CAS 16107-88-3) |
| Comparator Or Baseline | 2,4,6-Triphenyl-1,3,5-triazine: 234–238 °C |
| Quantified Difference | ΔT_m = –58 to –62 °C (approximately 25% reduction in melting point) |
| Conditions | Melting point determined by standard capillary method; data sourced from authoritative chemical databases. |
Why This Matters
A lower melting point expands the thermal budget for solution processing and melt-based fabrication techniques, directly influencing the selection of this compound for large-area, printed, or flexible OLEDs where thermal budget constraints are critical.
